molecular formula C22H19Cl2N3O5S2 B11696877 C22H19Cl2N3O5S2

C22H19Cl2N3O5S2

Cat. No.: B11696877
M. Wt: 540.4 g/mol
InChI Key: KEUCSYRTNHBVGQ-ZDLGFXPLSA-N
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Description

This compound is a complex organic molecule that contains multiple functional groups, including chlorinated aromatic rings, sulfonamide, and thioamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable acylating agent to form the dichlorophenoxy intermediate.

    Coupling with the sulfonamide derivative: The intermediate is then reacted with a sulfonamide derivative under appropriate conditions to form the sulfonamide intermediate.

    Thioamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with similar structural features but lacking the sulfonamide and thioamide groups.

    4-methoxy-N-(4-sulfamoylphenyl)benzamide: Shares the sulfonamide and aromatic features but differs in the overall structure.

Uniqueness

2-(2,4-dichlorophenoxy)-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H19Cl2N3O5S2

Molecular Weight

540.4 g/mol

IUPAC Name

N'-[2-(2,4-dichlorophenoxy)acetyl]-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanehydrazide

InChI

InChI=1S/C22H19Cl2N3O5S2/c1-31-15-4-2-3-13(9-15)10-18-21(30)27(22(33)34-18)8-7-19(28)25-26-20(29)12-32-17-6-5-14(23)11-16(17)24/h2-6,9-11H,7-8,12H2,1H3,(H,25,28)(H,26,29)/b18-10-

InChI Key

KEUCSYRTNHBVGQ-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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